molecular formula C18H21ClN2O5S2 B4194235 3-chloro-4-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide

3-chloro-4-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide

Cat. No. B4194235
M. Wt: 445.0 g/mol
InChI Key: FRCGXNDEEUQMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide, also known as PSB-0739, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel, which has been implicated in a variety of physiological processes.

Scientific Research Applications

3-chloro-4-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide has been studied extensively for its potential use in scientific research. One of the main areas of interest is in the study of the TRPV4 ion channel, which is involved in a variety of physiological processes such as osmoregulation, pain sensation, and inflammation. 3-chloro-4-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide has been shown to selectively block the activity of this ion channel, making it a valuable tool for investigating the role of TRPV4 in these processes.

Mechanism of Action

3-chloro-4-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide acts as a selective antagonist of the TRPV4 ion channel, which is a member of the transient receptor potential (TRP) family of ion channels. This ion channel is involved in the regulation of calcium and sodium ion influx in response to various stimuli such as temperature, pressure, and osmolarity. 3-chloro-4-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide binds to a specific site on the TRPV4 channel, blocking the influx of ions and thereby inhibiting its activity.
Biochemical and Physiological Effects:
3-chloro-4-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have demonstrated that 3-chloro-4-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide can inhibit the activity of TRPV4 in a dose-dependent manner, with higher concentrations leading to greater inhibition. In vivo studies have shown that 3-chloro-4-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide can reduce pain and inflammation in animal models, suggesting that it may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-4-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide is its selectivity for the TRPV4 ion channel. This allows researchers to specifically target this channel and investigate its role in various physiological processes. However, one limitation of 3-chloro-4-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide is its relatively low potency compared to other TRPV4 antagonists. This may limit its usefulness in certain experimental contexts where higher concentrations are required.

Future Directions

There are several future directions of research for 3-chloro-4-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide. One area of interest is in the study of its potential therapeutic applications. 3-chloro-4-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide has been shown to reduce pain and inflammation in animal models, suggesting that it may have potential as a treatment for these conditions in humans. Another area of interest is in the study of the TRPV4 ion channel and its role in various physiological processes. 3-chloro-4-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide can be used as a tool to investigate the function of this channel and its potential as a therapeutic target. Finally, further research is needed to optimize the synthesis and potency of 3-chloro-4-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide, which may lead to the development of more effective TRPV4 antagonists.

properties

IUPAC Name

3-chloro-4-methoxy-N-(4-piperidin-1-ylsulfonylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O5S2/c1-26-18-10-9-16(13-17(18)19)27(22,23)20-14-5-7-15(8-6-14)28(24,25)21-11-3-2-4-12-21/h5-10,13,20H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCGXNDEEUQMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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